molecular formula C14H16N2O6 B12846327 (S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid

(S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid

Katalognummer: B12846327
Molekulargewicht: 308.29 g/mol
InChI-Schlüssel: CCXPAUKIWRMEET-UTSBZEJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring and a dihydropyridine ring, both of which are crucial for its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, followed by the introduction of the vinyl group and the dihydropyridine ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine and dihydropyridine derivatives, such as:

  • (S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)ethyl)-2,3-dihydropyridine-2,6-dicarboxylic acid
  • (S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)propyl)-2,3-dihydropyridine-2,6-dicarboxylic acid

Uniqueness

The uniqueness of (S)-4-(2-((S)-2-Carboxypyrrolidin-1-yl)vinyl)-2,3-dihydropyridine-2,6-dicarboxylic acid lies in its specific structural features, such as the vinyl group and the combination of pyrrolidine and dihydropyridine rings

Eigenschaften

Molekularformel

C14H16N2O6

Molekulargewicht

308.29 g/mol

IUPAC-Name

(2S)-4-[(E)-2-[(2S)-2-carboxypyrrolidin-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H,17,18)(H,19,20)(H,21,22)/b5-3+/t10-,11-/m0/s1

InChI-Schlüssel

CCXPAUKIWRMEET-UTSBZEJYSA-N

Isomerische SMILES

C1C[C@H](N(C1)/C=C/C2=CC(=N[C@@H](C2)C(=O)O)C(=O)O)C(=O)O

Kanonische SMILES

C1CC(N(C1)C=CC2=CC(=NC(C2)C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.